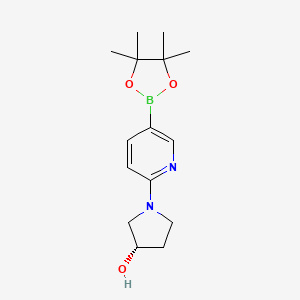
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring, a pyridine ring, and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction.
Boronate Ester Formation: The boronate ester group is introduced through the reaction of a boronic acid or boronic ester with the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can occur at the pyridine ring or the boronate ester group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: Products may include reduced derivatives of the pyridine ring or boronate ester group.
Substitution: Products may include substituted derivatives of the pyridine ring.
科学研究应用
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Biology
Bioconjugation: The compound can be used to link biomolecules through its boronate ester group.
Medicine
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals.
Industry
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of (S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensing applications. The pyridine and pyrrolidine rings can participate in various organic reactions, making the compound a versatile building block in organic synthesis.
相似化合物的比较
Similar Compounds
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.
(S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-one: Contains a carbonyl group instead of a hydroxyl group on the pyrrolidine ring.
Uniqueness
The presence of the hydroxyl group on the pyrrolidine ring in (S)-1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pyrrolidin-3-ol provides additional functionality, making it more versatile in chemical reactions compared to its analogs.
属性
分子式 |
C15H23BN2O3 |
|---|---|
分子量 |
290.17 g/mol |
IUPAC 名称 |
(3S)-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)18-8-7-12(19)10-18/h5-6,9,12,19H,7-8,10H2,1-4H3/t12-/m0/s1 |
InChI 键 |
XPCHHGJECYUSQD-LBPRGKRZSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC[C@@H](C3)O |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


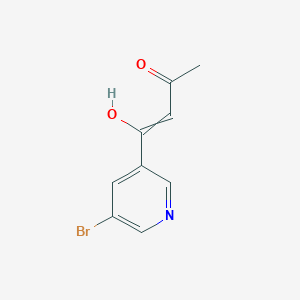
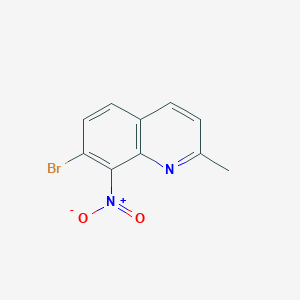
![2-[(3S)-2,2-diphenylpyrrolidin-3-yl]acetic acid;hydrobromide](/img/structure/B11822695.png)
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
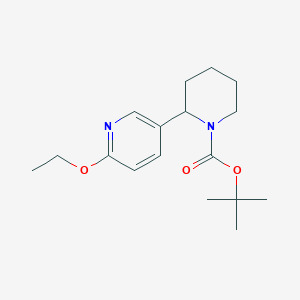
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)

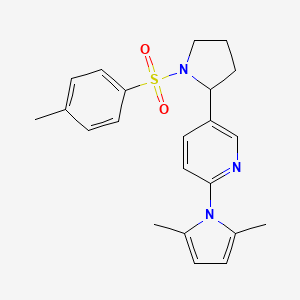
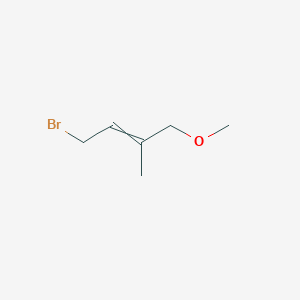
![1-pyrrolidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11822745.png)
![rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11822753.png)

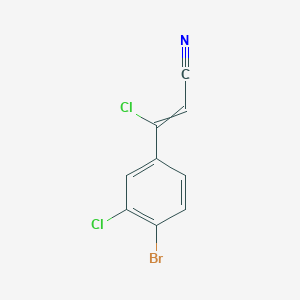
![3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822764.png)
